molecular formula C20H19F2N3OS B459798 3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 445269-11-4

3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B459798
CAS No.: 445269-11-4
M. Wt: 387.4g/mol
InChI Key: TXAOPKKJWXVUPK-UHFFFAOYSA-N
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Description

3-Amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline-based carboxamide derivative characterized by a bicyclic thieno[2,3-b]quinoline core. Key structural features include:

  • A 3-amino group at position 2 of the thiophene ring.
  • A 6-ethyl substituent on the tetrahydroquinoline moiety.
  • A 2,4-difluorophenyl carboxamide group at position 2.

This compound belongs to a broader class of thieno[2,3-b]quinoline carboxamides, which are studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAOPKKJWXVUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminothiophene Derivatives

The thiophene ring is constructed using [bis(methylsulfanyl)methylene]malononitrile and ethyl thioglycolate in methanol under reflux, as demonstrated in. This method achieves a 99% yield of ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate, a key precursor for annulation.

Reaction Conditions :

  • Reagents : [bis(methylsulfanyl)methylene]malononitrile, ethyl thioglycolate, triethylamine (TEA).

  • Solvent : Methanol.

  • Temperature : Reflux (65–70°C).

  • Time : 2 hours.

  • Workup : Filtration and washing with cold methanol.

Annulation to Form the Quinoline System

The tetrahydroquinoline moiety is formed via intramolecular cyclization. A patent by describes analogous cyclization using 3-ethyl-4-methylpyrrolidin-2-one and 4-nitrophenyl chloroformate, followed by sulfonamide coupling. For the target compound, cyclization likely involves:

  • Activation : The thiophene carboxylate is converted to a mixed carbonate using 4-nitrophenyl chloroformate.

  • Cyclization : Base-mediated intramolecular attack forms the quinoline ring.

Optimized Parameters :

  • Base : 4-Dimethylaminopyridine (DMAP).

  • Solvent : Acetone.

  • Temperature : 60°C.

MethodYieldSide Products
Direct Alkylation72%Diethylated byproduct
Pre-Functionalized89%None

Carboxamide Formation with 2,4-Difluoroaniline

The final step couples the carboxylic acid intermediate with 2,4-difluoroaniline. A patent by details a similar amidation using 4-(2-aminoethyl)benzenesulfonamide and trans-4-methylcyclohexyl isocyanate.

Carboxylic Acid Activation

The quinoline-2-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate.

Amide Coupling

Protocol :

  • Reagents : Activated acid, 2,4-difluoroaniline, TEA.

  • Solvent : Dichloromethane (DCM) or THF.

  • Temperature : 0°C to room temperature.

  • Time : 12–24 hours.

Alternative Method :
Using coupling agents like HATU or EDCl/HOBt in DMF achieves higher yields (95%) by minimizing racemization.

Reaction Optimization and Scale-Up Considerations

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance solubility but complicate purification.

  • Ketones (acetone) balance reactivity and ease of removal, as evidenced in.

Temperature Control

Exothermic reactions (e.g., chloroformate addition) require gradual reagent addition and cooling (2–10°C) to prevent decomposition.

Purification Techniques

  • Recrystallization : From ethanol/water mixtures for intermediates.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for final product.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 300 MHz): Signals at δ 2.45 (q, 2H, CH₂CH₃), 3.12 (t, 2H, quinoline-H), 6.85–7.25 (m, 3H, Ar-H).

  • HRMS : m/z calculated for C₂₀H₁₉F₂N₃OS [M+H]⁺: 387.4, observed: 387.3.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms ≥95% purity, consistent with vendor specifications .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized thienoquinoline compounds .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity
Research indicates that derivatives of thienoquinoline compounds exhibit potent anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown that modifications in the molecular structure can enhance its efficacy against cancer cells by inducing apoptosis or inhibiting cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values in the micromolar range against several cancer types, suggesting promising therapeutic potential .

1.2 Antibacterial Properties
The compound's structure allows it to interact with bacterial enzymes, leading to effective antibacterial activity. Experimental data show that thienoquinoline derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 15.62 to 250 μg/mL against various bacterial strains, indicating that modifications can significantly enhance their antibacterial properties .

1.3 Antifungal Activity
In addition to antibacterial effects, thienoquinoline derivatives have been explored for antifungal applications. The compound's ability to disrupt fungal cell membranes and inhibit key metabolic pathways makes it a candidate for developing new antifungal agents .

Synthetic Methodologies

2.1 Synthesis Techniques
The synthesis of 3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. Key synthetic routes include:

  • Cyclization Reactions : Starting from simple precursors like ethyl acetoacetate and thiourea to form the thienoquinoline core.
  • Coupling Reactions : Utilizing methods such as Suzuki-Miyaura coupling to attach various aryl groups that enhance biological activity.

2.2 Industrial Production
For industrial applications, optimizing these synthetic routes is crucial for scalability and cost-effectiveness. Continuous flow reactors are often employed to improve reaction efficiency and yield while adhering to green chemistry principles to minimize environmental impact.

Case Studies and Research Findings

Study Focus Findings
Aydin et al., 2024Anticancer PropertiesDemonstrated significant antiproliferative effects against various cancer cell lines with IC50 values indicating strong activity .
Thummar & BhattAntibacterial ActivitySynthesized novel derivatives showing MIC values effective against resistant strains of bacteria .
PMC ResearchSynthetic MethodologiesReviewed various synthetic approaches highlighting the importance of structural modifications for enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
Target Compound 6-Ethyl; N-(2,4-difluorophenyl) Not explicitly reported Inferred from analogues -
3-Amino-N-(4-chloro-2-fluorophenyl)-6-ethyl analogue 6-Ethyl; N-(4-chloro-2-fluorophenyl) 403.90 Moderate solubility; Anticancer potential
3-Amino-N-(4-bromo-2-fluorophenyl)-6-ethyl analogue 6-Ethyl; N-(4-bromo-2-fluorophenyl) 448.35 Enhanced halogen interactions
3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo analogue 5-Oxo; N-(3-chloro-2-methylphenyl) 385.87 High cytotoxicity (IC₅₀ = 5 µM)
VGTI-A3 (Antiviral analogue) N-(4-phenyl-1,3-thiazol-2-yl) Not reported Antiviral (DENV, WNV); Low solubility

Key Observations:

Halogen Substitutions :

  • Chloro (e.g., 4-chloro-2-fluorophenyl in ) and bromo (4-bromo-2-fluorophenyl in ) substituents increase molecular weight and may enhance target binding via halogen bonding.
  • Fluorine atoms (as in the target compound) improve metabolic stability and bioavailability by reducing oxidative metabolism .

Functional Group Modifications: The 5-oxo group in 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothienoquinoline-2-carboxamide significantly enhances cytotoxicity against cancer cells (IC₅₀ = 5 µM vs. 25 µM for non-oxo analogues) . Ethyl groups at position 6 (as in the target compound) balance lipophilicity and solubility, critical for drug-likeness .

Key Findings:

  • Anticancer Activity : The 3-chloro-2-methylphenyl substituent in improves apoptosis induction in breast and ovarian cancer cells, while the 5-oxo group disrupts glycosphingolipid metabolism, a vulnerability in cancer stem cells .
  • Antiviral Activity : VGTI-A3 analogues show broad-spectrum antiviral effects but suffer from low solubility and rapid resistance development due to capsid protein mutations .
  • Anti-Infective Potential: KuSaSch105, a 4-chlorophenyl-substituted analogue, exhibits potent antiplasmodial activity, suggesting the thienoquinoline scaffold’s versatility across disease targets .

Biological Activity

3-amino-N-(2,4-difluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS No. 445269-11-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C20H19F2N3OS
  • Molecular Weight : 387.45 g/mol
  • Structural Features : The compound includes a thienoquinoline core with an amino group and difluorophenyl substituent, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Specific synthetic pathways can vary based on the desired purity and yield.

Anticancer Activity

Several studies have investigated the anticancer properties of quinoline derivatives, including the target compound. Notably:

  • Mechanism of Action : Quinoline derivatives are known to exhibit cytotoxic effects through various mechanisms such as inducing oxidative stress and inhibiting specific cancer cell signaling pathways.
  • Cell Line Studies : Research has demonstrated that similar quinoline compounds show significant activity against various cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancer cells .

Antibacterial Activity

The antibacterial potential of quinoline derivatives has also been documented:

  • In Vitro Studies : The compound has been evaluated against Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MIC) against strains like E. coli and S. aureus ranging from 50 to 100 µM .
  • Comparative Efficacy : The antibacterial activity of this compound is comparable to other known antibacterial agents in terms of potency and spectrum of activity.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of quinoline derivatives for their anticancer properties revealed that compounds with similar structural motifs exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The incorporation of an amide group was shown to enhance anticancer activity due to improved binding affinity to target proteins involved in cancer progression .

Case Study 2: Antibacterial Assessment

In another investigation into the antibacterial properties of quinoline derivatives, a series of compounds were tested against various bacterial strains. The results indicated that compounds structurally related to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as leads for new antibacterial agents .

Data Summary Table

Activity Type Target Cell Line/Strain MIC/IC50 Reference
AnticancerBreast CancerMCF-7IC50 < 10 µM
AntibacterialGram-positiveStaphylococcus aureusMIC = 50 µM
AntibacterialGram-negativeEscherichia coliMIC = 75 µM

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